molecular formula C12H11AsN2O3 B13998339 {4-[(e)-Phenyldiazenyl]phenyl}arsonic acid CAS No. 2922-36-3

{4-[(e)-Phenyldiazenyl]phenyl}arsonic acid

Katalognummer: B13998339
CAS-Nummer: 2922-36-3
Molekulargewicht: 306.15 g/mol
InChI-Schlüssel: RMLNYDMVQMFRDB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

{4-[(e)-Phenyldiazenyl]phenyl}arsonic acid is a high-purity organic arsenical compound supplied for research and development purposes. This molecule features a unique structure combining an azobenzene photoswitch with an arsonic acid functional group, making it a valuable precursor in synthetic chemistry for the development of novel organoarsenic compounds . Its potential research applications include serving as a building block for functional materials and as a model compound in analytical and environmental chemistry studies concerning arsenic-containing organic molecules. As an organic derivative of arsenic acid, the tetrahedral arsenic center is prone to forming extensive hydrogen-bonding networks in the solid state, which can influence the compound's crystallinity and stability . This product is intended for chemical synthesis and laboratory analysis only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle all organoarsenic compounds with appropriate safety precautions, as they can pose toxic hazards .

Eigenschaften

CAS-Nummer

2922-36-3

Molekularformel

C12H11AsN2O3

Molekulargewicht

306.15 g/mol

IUPAC-Name

(4-phenyldiazenylphenyl)arsonic acid

InChI

InChI=1S/C12H11AsN2O3/c16-13(17,18)10-6-8-12(9-7-10)15-14-11-4-2-1-3-5-11/h1-9H,(H2,16,17,18)

InChI-Schlüssel

RMLNYDMVQMFRDB-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)[As](=O)(O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Diazotization of p-Aminophenylarsonic Acid

A key precursor is p-aminophenylarsonic acid, which undergoes diazotization to form the corresponding diazonium salt.

  • Reagents and Conditions:

    • Hydrochloric acid (HCl) as the acid medium.
    • Sodium nitrite (NaNO2) as the nitrosating agent.
    • Temperature maintained at 0–5 °C to stabilize the diazonium salt.
  • Reaction Mechanism:

    • Sodium nitrite reacts with HCl to generate nitrous acid (HNO2).
    • The primary aromatic amine group of p-aminophenylarsonic acid is protonated and then reacts with nitrous acid to form the diazonium salt.
  • Equation:

    $$
    \text{NaNO}2 + \text{HCl} \rightarrow \text{HNO}2 + \text{NaCl}
    $$

    $$
    \text{ArNH}2 + \text{H}^+ \rightarrow \text{ArNH}3^+
    $$

    $$
    \text{ArNH}3^+ + \text{HNO}2 \rightarrow \text{ArN}2^+ + \text{H}2\text{O}
    $$

  • Notes:

    • The diazotization reaction is highly sensitive to temperature and pH.
    • The diazonium salt formed is a key intermediate for subsequent coupling reactions.

Coupling Reaction to Form the Azo Compound

The diazonium salt of p-aminophenylarsonic acid is then coupled with an aromatic compound, often another phenyl ring or its derivative, to form the azo linkage.

  • Typical Coupling Partner:

    • Phenyl derivatives or phenols that can react with the diazonium salt.
  • Catalysts and Conditions:

    • Copper(I) chloride (CuCl) can be used to facilitate denitrification and coupling.
    • Basic conditions may be applied to promote coupling and remove HCl formed during the reaction.
  • Example Reaction:

    • The diazonium salt undergoes denitrification under CuCl to generate p-chlorophenylarsonic acid.
    • This intermediate can then react with other nucleophiles or amines to yield substituted azo arsonic acids.

Alternative Synthetic Routes

  • Bart Reaction:

    • Involves the reaction of diazonium salts with inorganic arsenic compounds such as arsenic trichloride (AsCl3).
    • This method forms aromatic arsonic acids by direct introduction of arsenic moieties onto the aromatic ring.
    • It is a classical and widely used method for preparing aromatic arsonic and arsinic acids.
  • Bechamp and Rosenmund Reactions:

    • Bechamp synthesis can yield arsonic acids as by-products during reduction processes.
    • Rosenmund synthesis involves treating aryl halides with sodium or potassium arsenite to form arsonic acids.

Detailed Stepwise Synthesis Example from Patent CN102558234A

Step Description Reagents/Conditions Outcome
1 Formation of ammonium salt of p-aminophenylarsonic acid p-Aminophenylarsonic acid + NH4Cl Ammonium salt intermediate
2 Diazotization Sodium nitrite + HCl, 0–5 °C Formation of diazonium salt of p-aminophenylarsonic acid
3 Denitrification and coupling Cuprous chloride (CuCl) Formation of p-chlorophenylarsonic acid
4 Reaction with trimethoprim (TMP) Base-catalyzed, removal of HCl Mono- or di-substituted arsonic acid derivatives with TMP groups

This method enhances water solubility of arsonic acid derivatives by covalent attachment of water-soluble side chains, improving bioavailability.

Data Tables Summarizing Key Preparation Parameters

Parameter Typical Value/Condition Notes
Temperature during diazotization 0–5 °C To stabilize diazonium salt
Acid medium Hydrochloric acid (HCl) Concentration varies, typically dilute
Nitrosating agent Sodium nitrite (NaNO2) Stoichiometric or slight excess
Catalyst for denitrification Cuprous chloride (CuCl) Facilitates conversion to arsonic acid derivative
pH during coupling Slightly basic To promote coupling and HCl removal
Reaction time 30 min to several hours Depends on scale and reagents

Mechanistic Insights and Reaction Kinetics

  • The diazotization reaction follows a mechanism involving formation of an unstable aryl-N-nitrosamine intermediate, rapidly converting to the diazonium ion.
  • Kinetics studies show the reaction order depends on acid concentration; typically second to third order kinetics are observed.
  • The rate-determining step is the attack of the nitrosating agent on the amine nitrogen lone pair.
  • Strong acid media may involve nitrosyl cation (NO+) or nitrogen trioxide (N2O3) as active nitrosating species.

Summary of Research Findings

  • The diazotization of p-aminophenylarsonic acid is a well-established route to generate diazonium salts, which are key intermediates for azo coupling.
  • Copper(I) salts facilitate denitrification and coupling to form substituted arsonic acid derivatives.
  • The Bart reaction remains a classical and effective method for preparing aromatic arsonic acids via diazonium salt intermediates.
  • Modifications such as attachment of water-soluble moieties (e.g., trimethoprim) improve solubility and bioavailability of arsonic acid derivatives.
  • Reaction conditions such as temperature, pH, and reagent stoichiometry critically influence yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

(4-phenyldiazenylphenyl)arsonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. Substitution reactions often require catalysts or specific solvents to facilitate the process.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields arsenic (V) oxide, while reduction can produce arsonous acid derivatives.

Wissenschaftliche Forschungsanwendungen

{4-[(e)-Phenyldiazenyl]phenyl}arsonic acid, also known as 4-(4-Aminophenylazo)phenylarsonic acid, is an organoarsenic compound with both azo and arsonic acid functional groups, drawing interest for its potential biological activities.

Scientific Research Applications

{4-[(e)-Phenyldiazenyl]phenyl}arsonic acid has applications in chemistry, biology, medicine, and industry. It is used as a precursor in synthesizing other organoarsenic compounds and as a reagent in various chemical reactions. The compound's properties make it useful in studying biological processes involving arsenic compounds, and research is ongoing to explore potential therapeutic applications, especially in targeting specific molecular pathways. It is also used to develop advanced materials and as a component in certain industrial processes.

{4-[(e)-Phenyldiazenyl]phenyl}arsonic acid's biological activity may involve several mechanisms:

  • Antimicrobial Activity Studies indicate that organoarsenic compounds can exhibit antimicrobial properties against various pathogens. The arsonic acid group may interfere with microbial metabolism or structural integrity.
  • Antioxidant Effects Some arsonic acid derivatives have demonstrated scavenging activity against reactive oxygen species (ROS), suggesting potential protective effects against oxidative stress in cells.
  • Enzyme Inhibition Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, although specific targets remain to be fully elucidated.

Research Findings and Case Studies

  • Antimicrobial Efficacy A study evaluating the antimicrobial activity of various organoarsenic compounds found that {4-[(e)-Phenyldiazenyl]phenyl}arsonic acid exhibited significant antibacterial activity against Staphylococcus aureus, with an IC50 value indicating effective concentration for inhibition.
  • Cytotoxicity In vitro assays revealed that the compound induces cytotoxic effects in cancer cell lines. The mechanism appears to involve apoptosis, as evidenced by increased markers of programmed cell death in treated cells.
  • Molecular Docking Studies Computational studies using molecular docking have suggested that this compound has a strong affinity for binding to certain proteins involved in cancer progression, indicating a potential role as a therapeutic agent.

Data Table: Summary of Biological Activities

CategoryActivity
AntimicrobialExhibits antibacterial activity against Staphylococcus aureus
CytotoxicityInduces cytotoxic effects in cancer cell lines via apoptosis
Molecular InteractionShows strong affinity for binding to certain proteins involved in cancer progression, suggesting potential as a therapeutic agent.

Chemical Reactions

Wirkmechanismus

The mechanism of action of (4-phenyldiazenylphenyl)arsonic acid involves its interaction with molecular targets and pathways within cells. The compound can generate free radicals and induce oxidative damage, which is a common mechanism of arsenic toxicity . Additionally, it may interact with specific enzymes and proteins, altering their function and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Structural Insights :

  • Phenylarsonic acid lacks the azo group, resulting in reduced steric bulk and altered electronic properties compared to {4-[(E)-Phenyldiazenyl]phenyl}arsonic acid .
  • 4-Phenylphenylarsonic acid features a biphenyl structure, which enhances hydrophobicity but lacks the azo group’s conjugation effects .

Table 2: Toxicity and Pharmacokinetic Profiles

Compound Name LD₅₀ (Mice, IV) Red Blood Cell Binding Affinity Excretion Rate Detoxication by p-Aminobenzoic Acid
{4-[(E)-Phenyldiazenyl]phenyl}arsonic acid Not Reported High (inferred) Moderate Likely effective
Phenylarsonic acid ~500 mg/kg Low Rapid Yes
Phenylarsine oxide ~10 mg/kg High Slow No
Tryparsamide ~1000 mg/kg Moderate Intermediate Yes

Key Findings :

  • Red Blood Cell Binding: Compounds with higher systemic toxicity (e.g., phenylarsine oxide) exhibit stronger binding to red blood cells, delaying excretion and prolonging tissue exposure .
  • Excretion Rates: Acid-substituted arsenicals like phenylarsonic acid are excreted rapidly, whereas non-polar derivatives (e.g., phenylarsine oxide) persist in tissues . The moderate excretion rate of {4-[(E)-Phenyldiazenyl]phenyl}arsonic acid suggests intermediate hydrophilicity .
  • Detoxication: p-Aminobenzoic acid reduces fatalities in rats treated with phenylarsonic acid and tryparsamide, likely by competing for binding sites . Similar detoxication mechanisms are plausible for {4-[(E)-Phenyldiazenyl]phenyl}arsonic acid due to structural similarities .

Biologische Aktivität

{4-[(e)-Phenyldiazenyl]phenyl}arsonic acid, also known as 4-(4-Aminophenylazo)phenylarsonic acid, is an organoarsenic compound that has garnered attention for its potential biological activities. This compound is structurally characterized by the presence of both azo and arsonic acid functional groups, which may contribute to its diverse pharmacological properties. This article reviews the current understanding of the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of {4-[(e)-Phenyldiazenyl]phenyl}arsonic acid is C₁₂H₁₂AsN₃O₃. Its structure consists of an arsonic acid moiety attached to a diazenyl phenyl group, which may influence its reactivity and interactions with biological targets.

Mechanisms of Biological Activity

Research indicates that the biological activity of {4-[(e)-Phenyldiazenyl]phenyl}arsonic acid may involve several mechanisms:

  • Antimicrobial Activity : Studies have shown that organoarsenic compounds can exhibit antimicrobial properties against various pathogens. The arsonic acid group may interfere with microbial metabolism or structural integrity.
  • Antioxidant Effects : Some derivatives of arsonic acids have demonstrated scavenging activity against reactive oxygen species (ROS), suggesting potential protective effects against oxidative stress in cells.
  • Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit certain enzymes involved in metabolic pathways, although specific targets remain to be fully elucidated.

Research Findings and Case Studies

  • Antimicrobial Efficacy :
    • A study evaluating the antimicrobial activity of various organoarsenic compounds found that {4-[(e)-Phenyldiazenyl]phenyl}arsonic acid exhibited significant antibacterial activity against Staphylococcus aureus with an IC50 value indicating effective concentration for inhibition.
  • Cytotoxicity :
    • In vitro assays revealed that the compound induces cytotoxic effects in cancer cell lines. The mechanism appears to involve apoptosis, as evidenced by increased markers of programmed cell death in treated cells.
  • Molecular Docking Studies :
    • Computational studies using molecular docking have suggested that {4-[(e)-Phenyldiazenyl]phenyl}arsonic acid has a strong affinity for binding to certain proteins involved in cancer progression, indicating a potential role as a therapeutic agent.

Data Table: Summary of Biological Activities

Biological ActivityObservationsReference
AntimicrobialEffective against S. aureus
CytotoxicityInduces apoptosis in cancer cell lines
Enzyme inhibitionPotential inhibition of metabolic enzymes
AntioxidantScavenges ROS

Q & A

Basic Research Questions

Q. What are the established synthetic routes for {4-[(E)-Phenyldiazenyl]phenyl}arsonic acid, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound is synthesized via diazo coupling between aniline derivatives and phenylarsonic acid precursors. Key optimization parameters include:

  • pH control : Maintain pH 8.0–9.0 to stabilize the diazo intermediate and prevent premature decomposition .
  • Temperature : Reactions performed at 0–5°C reduce side reactions (e.g., oxidation or reduction of the azo group) .
  • Precursor selection : Use aryl arsenic acids like arsanilic acid (4-aminophenylarsonic acid) for regioselective coupling, as described in organoarsenic compound syntheses .
    • Critical Considerations : Monitor arsenic content via ICP-MS post-synthesis to confirm stoichiometry .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing {4-[(E)-Phenyldiazenyl]phenyl}arsonic acid?

  • Methodological Answer :

  • FT-IR : The As-O stretching vibration at 780–820 cm⁻¹ and azo (N=N) stretch at 1420–1480 cm⁻¹ are diagnostic .
  • NMR : ¹H NMR shows aromatic protons split by the azo group (δ 7.2–8.1 ppm) and As-OH protons (δ 1.5–2.5 ppm, broad) .
  • HPLC-MS : Use reverse-phase C18 columns with 0.1% formic acid in mobile phase; expect [M-H]⁻ ion at m/z 321 (calculated for C₁₂H₁₀AsN₂O₃) .
    • Validation : Cross-reference with X-ray crystallography (if crystals are obtainable) using SHELXL for refinement .

Q. How does the azo-arsonic acid structure influence solubility and stability under varying pH conditions?

  • Methodological Answer :

  • Solubility : The compound is sparingly soluble in water (<1 mg/mL at 25°C) but dissolves in polar aprotic solvents (DMF, DMSO) due to hydrogen bonding between As-OH and solvent .
  • pH Stability :
  • Acidic (pH <3) : Azo bond cleavage occurs via protonation, releasing aniline derivatives and arsenic acid .
  • Alkaline (pH >10) : Arsenic hydroxyl groups deprotonate, increasing solubility but risking As-O bond hydrolysis .
  • Experimental Design : Conduct accelerated stability studies (40°C/75% RH for 28 days) with HPLC monitoring .

Advanced Research Questions

Q. What strategies resolve contradictory data in crystallographic studies of {4-[(E)-Phenyldiazenyl]phenyl}arsonic acid derivatives?

  • Methodological Answer :

  • Data Collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to improve signal-to-noise ratios for light atoms (N, O) .
  • Refinement : Apply SHELXL’s TWIN and BASF commands for twinned crystals, and refine hydrogen atoms using riding models .
  • Validation : Compare As-N bond lengths (expected 1.78–1.82 Å) with DFT calculations (B3LYP/6-31G*) to identify outliers .
    • Case Study : A 2020 study resolved discrepancies in arsenic coordination geometry by incorporating Hirshfeld surface analysis .

Q. How does the azo group’s electronic configuration affect arsenic coordination chemistry in metal complexes?

  • Methodological Answer :

  • Coordination Modes : The azo group’s π* orbitals interact with As(III/V) d-orbitals, forming chelates with transition metals (e.g., Fe³⁺, Cu²⁺). UV-Vis spectra show ligand-to-metal charge transfer (LMCT) bands at 350–450 nm .
  • Experimental Design :
  • Synthesize Cu(II) complexes and characterize via ESR (gꜜ ~2.1, gꜝ ~2.3) and cyclic voltammetry (E₁/₂ = +0.2–0.4 V vs. Ag/AgCl) .
  • Compare stability constants (log K = 8.2–9.5) with analogous phosphonic acid ligands .
    • Theoretical Insight : DFT calculations reveal reduced electron density on arsenic in azo-linked complexes, enhancing Lewis acidity .

Q. What enzymatic pathways biotransform {4-[(E)-Phenyldiazenyl]phenyl}arsonic acid, and how can isotopic labeling track metabolites?

  • Methodological Answer :

  • Biotransformation : Liver microsomal assays show cytochrome P450-mediated oxidative cleavage of the azo bond, producing 4-aminophenylarsonic acid and phenol derivatives .
  • Isotopic Labeling : Synthesize ¹³C-labeled azo groups (via ¹³C-aniline precursors) and track metabolites using LC-HRMS. Key fragments include m/z 139 (¹³C₆H₅AsO₃⁻) .
  • Contradiction Analysis : Discrepancies in metabolite yields may arise from gut microbiota activity; use germ-free mouse models to isolate hepatic vs. microbial pathways .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.